molecular formula C22H25BrN2O6 B4998884 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate

1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate

Cat. No. B4998884
M. Wt: 493.3 g/mol
InChI Key: DXTKQFRYYALLOT-UHFFFAOYSA-N
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Description

1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The exact mechanism of action of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. The compound has been found to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and other cognitive functions. The compound has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity for certain receptors in the brain. This makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Future Directions

There are several future directions for the study of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems and signaling pathways. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.

Synthesis Methods

The synthesis of 1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate involves the reaction between 4-bromophenol, 3-methylbenzylamine, and 1-(chloroacetyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to obtain the oxalate salt form of the compound. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

1-[(4-bromophenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as anxiety, depression, and schizophrenia. The compound has been found to have anxiolytic and antidepressant properties, as well as antipsychotic effects. It has also been studied for its potential use in the treatment of substance abuse disorders.

properties

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O2.C2H2O4/c1-16-3-2-4-17(13-16)14-22-9-11-23(12-10-22)20(24)15-25-19-7-5-18(21)6-8-19;3-1(4)2(5)6/h2-8,13H,9-12,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTKQFRYYALLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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